Z-Val-Asp-Val-Ala-Asp-AFC

Übersicht

Beschreibung

Z-VDVAD-AFC (Trifluoressigsäuresalz): ist ein fluorogenes Substrat, das speziell für Caspase-2 entwickelt wurde. Nach enzymatischer Spaltung durch Caspase-2 wird 7-Amino-4-Trifluormethylcumarin freigesetzt, das anhand seiner Fluoreszenzeigenschaften quantifiziert werden kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von Z-VDVAD-AFC (Trifluoressigsäuresalz) erfolgt durch Kupplung von N-[(Phenylmethoxy)carbonyl]-L-valyl-L-α-aspartyl-L-valyl-L-alanyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagin mit Trifluoressigsäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Ameisensäure als Lösungsmittel, wobei die Verbindung bei 1 mg/ml löslich ist .

Industrielle Produktionsmethoden: : Industrielle Produktionsmethoden für Z-VDVAD-AFC (Trifluoressigsäuresalz) sind nicht umfassend dokumentiert. Der Prozess umfasst wahrscheinlich großtechnische Peptidsynthesetechniken, gefolgt von Reinigungsschritten, um eine Reinheit von ≥95 % zu erreichen .

Wissenschaftliche Forschungsanwendungen

Chemie: : In der Chemie wird Z-VDVAD-AFC (Trifluoressigsäuresalz) als fluorogenes Substrat zur Untersuchung der Aktivität von Caspase-2 verwendet. Seine Fluoreszenzeigenschaften ermöglichen die Quantifizierung der Enzymaktivität .

Biologie: : In der biologischen Forschung wird diese Verbindung verwendet, um die Rolle von Caspase-2 bei der Apoptose und anderen Zellprozessen zu untersuchen. Sie hilft beim Verständnis der Mechanismen des Zelltods und der Regulation proteolytischer Pfade .

Medizin: : In der medizinischen Forschung wird Z-VDVAD-AFC (Trifluoressigsäuresalz) verwendet, um die Beteiligung von Caspase-2 an verschiedenen Krankheiten, einschließlich Krebs und neurodegenerativen Erkrankungen, zu untersuchen. Sie unterstützt die Entwicklung therapeutischer Strategien, die auf Caspase-2 abzielen .

Industrie: : In der Industrie wird diese Verbindung bei der Entwicklung diagnostischer Tests und Screening-Tools für die Caspase-2-Aktivität eingesetzt. Seine Fluoreszenzeigenschaften machen es zu einem wertvollen Werkzeug für Anwendungen im Hochdurchsatzscreening .

Wirkmechanismus

Mechanismus: : Z-VDVAD-AFC (Trifluoressigsäuresalz) übt seine Wirkung durch enzymatische Spaltung durch Caspase-2 aus. Die Spaltung setzt 7-Amino-4-Trifluormethylcumarin frei, das anhand seiner Fluoreszenzeigenschaften quantifiziert werden kann .

Molekulare Ziele und Pfade: : Das primäre molekulare Ziel von Z-VDVAD-AFC (Trifluoressigsäuresalz) ist Caspase-2. Die Verbindung ist so konzipiert, dass sie spezifisch von diesem Enzym gespalten wird, wodurch die Quantifizierung der Caspase-2-Aktivität in verschiedenen biologischen Proben ermöglicht wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of Z-VDVAD-AFC (trifluoroacetate salt) involves the coupling of N-[(phenylmethoxy)carbonyl]-L-valyl-L-α-aspartyl-L-valyl-L-alanyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine with trifluoroacetic acid. The reaction conditions typically include the use of formic acid as a solvent, with the compound being soluble at 1 mg/ml .

Industrial Production Methods: : Industrial production methods for Z-VDVAD-AFC (trifluoroacetate salt) are not extensively documented. the process likely involves large-scale peptide synthesis techniques, followed by purification steps to achieve a purity of ≥95% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: : Z-VDVAD-AFC (Trifluoressigsäuresalz) unterliegt hauptsächlich enzymatischen Spaltungsreaktionen. Es wird spezifisch durch Caspase-2 gespalten, wobei 7-Amino-4-Trifluormethylcumarin freigesetzt wird .

Häufige Reagenzien und Bedingungen: : Die enzymatische Spaltungsreaktion erfordert das Vorhandensein von Caspase-2. Die Reaktionsbedingungen umfassen ein geeignetes Puffersystem, um die Aktivität und Stabilität des Enzyms zu erhalten .

Hauptprodukte, die gebildet werden: : Das Hauptprodukt, das durch die enzymatische Spaltung von Z-VDVAD-AFC (Trifluoressigsäuresalz) gebildet wird, ist 7-Amino-4-Trifluormethylcumarin, das Fluoreszenzeigenschaften mit Excitations-/Emissionsmaxima von 400/505 nm aufweist .

Wirkmechanismus

Mechanism: : Z-VDVAD-AFC (trifluoroacetate salt) exerts its effects through enzymatic cleavage by caspase-2. The cleavage releases 7-amino-4-trifluoromethylcoumarin, which can be quantified through its fluorescence properties .

Molecular Targets and Pathways: : The primary molecular target of Z-VDVAD-AFC (trifluoroacetate salt) is caspase-2. The compound is designed to be specifically cleaved by this enzyme, allowing for the quantification of caspase-2 activity in various biological samples .

Vergleich Mit ähnlichen Verbindungen

Vergleich mit anderen Verbindungen: : Z-VDVAD-AFC (Trifluoressigsäuresalz) ist einzigartig in seiner Spezifität für Caspase-2. Andere ähnliche Verbindungen umfassen Z-YVAD-AFC (Trifluoressigsäuresalz), das ein fluorogenes Substrat für Caspase-1 ist .

Liste ähnlicher Verbindungen

Biologische Aktivität

Z-Val-Asp-Val-Ala-Asp-AFC (Z-VDVAD-AFC) is a fluorogenic substrate specifically designed for caspase-2, a cysteine protease involved in apoptosis and other cellular processes. This compound plays a critical role in biological research, particularly in understanding the mechanisms of cell death and the regulation of proteolytic pathways.

- Molecular Formula : C₃₈H₄₄F₃N₅O₁₂

- Molecular Weight : 862.3 g/mol

- CAS Number : 219138-08-6

- Purity : >96%

- Storage Conditions : -20 °C or below

Z-VDVAD-AFC functions through enzymatic cleavage by caspase-2. Upon cleavage, it releases 7-amino-4-trifluoromethylcoumarin (AFC), which exhibits fluorescence properties that can be quantified. The excitation/emission maxima for AFC are approximately 400 nm and 505 nm, respectively. This fluorescence allows researchers to measure caspase activity in various biological samples effectively.

Role in Apoptosis

Caspase-2 is implicated in the initiation and execution of apoptosis. Z-VDVAD-AFC is utilized to investigate the role of caspase-2 in apoptotic pathways, particularly its interactions with other apoptotic proteins such as DEFCAP and RAIDD. Research indicates that caspase-2 can be activated through the PIDDosome complex, which is essential for stress-induced apoptosis .

Case Studies and Research Findings

- Caspase Activation Mechanisms : Studies have shown that caspase-2 resides in mitochondria and is crucial for mediating stress-induced apoptosis. The use of Z-VDVAD-AFC has facilitated the understanding of how this enzyme interacts with various apoptotic stimuli .

- Fluorogenic Substrate Utilization : In experimental setups, Z-VDVAD-AFC has been employed to quantify caspase-2 activity in cell lysates subjected to apoptotic signals. The fluorescence output correlates with the degree of apoptosis, providing a reliable metric for researchers .

- Therapeutic Implications : The study of caspase-2 via Z-VDVAD-AFC has implications for therapeutic strategies targeting diseases such as cancer and neurodegenerative disorders. Understanding the role of this enzyme could lead to novel approaches in drug development aimed at modulating apoptotic pathways.

Comparative Analysis with Other Caspase Substrates

| Compound Name | Target Caspase | Molecular Weight | Fluorescent Product |

|---|---|---|---|

| This compound | Caspase-2 | 862.3 g/mol | 7-amino-4-trifluoromethylcoumarin |

| Z-Asp-Glu-Val-Asp-AFC | Caspase-3 | 821.24 g/mol | 7-amino-4-trifluoromethylcoumarin |

| Z-Val-Glu-Ile-Asp-AFC | Caspase-6 | 819.78 g/mol | 7-amino-4-trifluoromethylcoumarin |

This table illustrates that while Z-VDVAD-AFC shares similar fluorescent products with other caspase substrates, its specificity for caspase-2 distinguishes it from others like Z-DEVD-AFC (for caspase-3) and Z-VEID-AFC (for caspase-6).

Eigenschaften

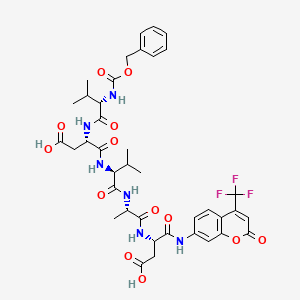

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H45F3N6O13/c1-18(2)31(47-35(56)26(16-29(51)52)46-37(58)32(19(3)4)48-38(59)60-17-21-9-7-6-8-10-21)36(57)43-20(5)33(54)45-25(15-28(49)50)34(55)44-22-11-12-23-24(39(40,41)42)14-30(53)61-27(23)13-22/h6-14,18-20,25-26,31-32H,15-17H2,1-5H3,(H,43,57)(H,44,55)(H,45,54)(H,46,58)(H,47,56)(H,48,59)(H,49,50)(H,51,52)/t20-,25-,26-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZXTAPKQMDZKT-UXAYAQJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H45F3N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.